3-(Cyclopropylmethoxy)picolinonitrile - 1522891-53-7

3-(Cyclopropylmethoxy)picolinonitrile

Catalog Number: EVT-1759898
CAS Number: 1522891-53-7
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor, primarily used in the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis. [] It is marketed under the brand name Daliresp® and is typically administered orally. []

Synthesis Analysis
  • Preparation of the key intermediate 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid: This can be achieved through various methods, such as reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol followed by difluoromethylation and oxidation [], or using copper-catalyzed hydroxylation of 4-hydroxy-3-iodobenzoic acid as a key step. []
  • Amide Coupling: The final step typically involves the coupling of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid with 3,5-dichloro-4-aminopyridine to yield roflumilast. [, , ]
Mechanism of Action

Roflumilast acts by selectively inhibiting PDE4. [, ] This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels. [] This increase in cAMP leads to a variety of downstream effects, such as:

  • Reduced inflammatory cell activity: Elevated cAMP levels inhibit the activation and activity of inflammatory cells like neutrophils, eosinophils, and macrophages. []
  • Relaxation of airway smooth muscle: Increased cAMP promotes bronchodilation, helping to improve airflow in COPD patients. []
Physical and Chemical Properties Analysis

Roflumilast is a white to off-white powder with limited solubility in water. [] Its physicochemical properties, such as lipophilicity and metabolic stability, are influenced by its various substituents and contribute to its overall pharmacokinetic profile.

Applications
  • COPD treatment: Roflumilast is approved for use in patients with severe COPD associated with chronic bronchitis. It helps reduce exacerbations and improve lung function by inhibiting inflammatory processes in the airways. [, , ]
  • Pulmonary hypertension: Research suggests that roflumilast may have beneficial effects in attenuating pulmonary hypertension by reducing vascular remodeling and inflammation. []
  • Inflammatory diseases: Roflumilast's anti-inflammatory properties are being investigated in other conditions like asthma, rheumatoid arthritis, and inflammatory bowel disease. [, ]
Future Directions
  • Exploring novel drug delivery systems: Improving the delivery of roflumilast to the lungs, such as through inhaled formulations, could enhance its efficacy and reduce systemic side effects. []
  • Investigating combination therapies: Combining roflumilast with other COPD medications, such as long-acting bronchodilators or inhaled corticosteroids, might provide additive benefits. []
  • Developing new PDE4 inhibitors with improved safety profiles: While generally well-tolerated, roflumilast can cause side effects like nausea, diarrhea, and weight loss. Developing new PDE4 inhibitors with reduced side effects is an active area of research. []

5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile

  • Compound Description: This compound is identified as a potent, selective, and orally bioavailable CHK1 inhibitor candidate []. It demonstrated a considerably higher plasma exposure in mice compared to the lead compound and exhibited significant antiproliferative effects in various cancer cell lines, both alone and synergistically with gemcitabine [].

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7) []. This compound exhibits promising in vivo activity in preclinical anxiety models and achieves significant exposure in the cerebrospinal fluid [].

5-fluoro-2-{[(4-cyclopropylmethoxy-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole

  • Compound Description: This compound is a benzimidazole derivative developed as a therapeutic agent for peptic ulcer prophylaxis and treatment [].

6-Alkoxy-5-Aryl-3-Pyridinecarboxamides

  • Compound Description: This group encompasses a series of selective, high-affinity antagonists for the human cannabinoid-1 receptor (hCB1R) []. A notable example is compound 14g [5-(4-chlorophenyl)-6-(cyclopropylmethoxy)-N-[(1R,2R)-2-hydroxy-cyclohexyl]-3-pyridinecarboxamide], a brain-penetrant antagonist []. Another example is compound 14h [5-(4-chlorophenyl)-N-[(1R,2R)-2-hydroxycyclohexyl]-6-(2-methoxyethoxy)-3-pyridinecarboxamide], a peripherally restricted analog []. These compounds exhibit significantly lower affinity for rodent CB1R compared to hCB1R [].
  • Compound Description: These compounds belong to a group of substituted pyridines evaluated for their electrophilicity and metabolic stability in human liver microsomes []. They are structurally related to cathepsin K inhibitors []. These compounds undergo metabolism to form substituted thiazolines, primarily mediated by peptidases like γ-glutamyltranspeptidase [].

Properties

CAS Number

1522891-53-7

Product Name

3-(Cyclopropylmethoxy)picolinonitrile

IUPAC Name

3-(cyclopropylmethoxy)pyridine-2-carbonitrile

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2

InChI Key

JPYHFVBTJOUVKX-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(N=CC=C2)C#N

Canonical SMILES

C1CC1COC2=C(N=CC=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.